molecular formula C18H17N B14236430 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- CAS No. 357988-98-8

1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)-

Cat. No.: B14236430
CAS No.: 357988-98-8
M. Wt: 247.3 g/mol
InChI Key: AQVZLUYMYDIBPS-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, a five-membered ring containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the second position, a phenyl group at the fifth position, and a phenylmethyl group at the first position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-substituted pyrroles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological systems .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

357988-98-8

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

1-benzyl-2-methyl-5-phenylpyrrole

InChI

InChI=1S/C18H17N/c1-15-12-13-18(17-10-6-3-7-11-17)19(15)14-16-8-4-2-5-9-16/h2-13H,14H2,1H3

InChI Key

AQVZLUYMYDIBPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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